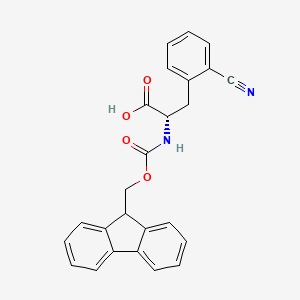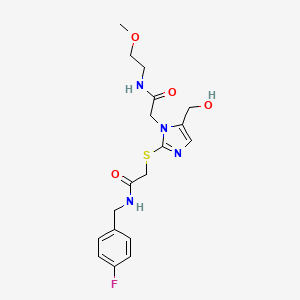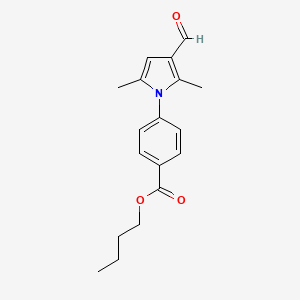![molecular formula C17H16N2O3 B2943689 1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea CAS No. 2034489-22-8](/img/structure/B2943689.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BFU and belongs to the class of urea derivatives. BFU has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Bioactivity and Medicinal Applications
- Antibacterial Activity: The synthesis of compounds related to 1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, has shown promising antibacterial activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus. This suggests potential applications in developing novel drugs for treating bacterial infections (Donlawson et al., 2020).
Chemical and Structural Insights
- Anion Receptor Studies: Research on urea-based tripodal anion receptors, which include structural motifs similar to the compound , has provided insights into their ability to form complexes with anions. These studies highlight the compound's potential use in creating selective sensors or extraction agents for various anions (Turner et al., 2006).
- Understanding Urea-Fluoride Interactions: Investigations into the nature of urea-fluoride interactions have shown that urea derivatives can interact with fluoride ions, leading to changes in the properties and reactivities of the compounds. Such studies are valuable for designing new materials or catalysts (Boiocchi et al., 2004).
Potential as Drug Candidates
- Cancer Therapeutics: Diaryl ureas, closely related to the compound of interest, have been identified as potential anticancer agents. These compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting their usefulness in developing new cancer treatments (Feng et al., 2020).
Role in Drug Discovery and Medicinal Chemistry
- Medicinal Chemistry Applications: The urea functionality is a key feature in many bioactive compounds and clinically approved therapies. Research into urea derivatives, including those related to 1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea, has highlighted their importance in drug design, providing critical interactions for drug-target binding and optimizing drug-like properties (Ghosh & Brindisi, 2019).
Propiedades
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(22-14)13-8-9-21-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIQLYFRTVRHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)




![N-(3-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2943615.png)
![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)


![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2943621.png)
![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)


